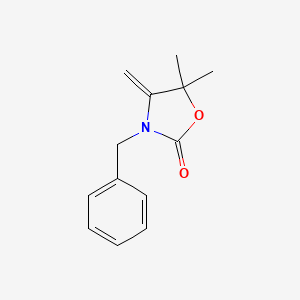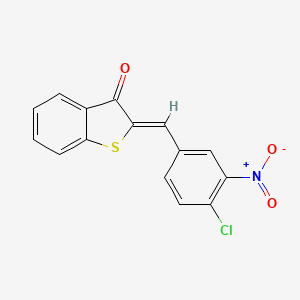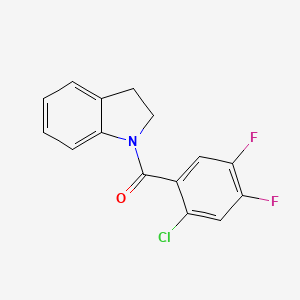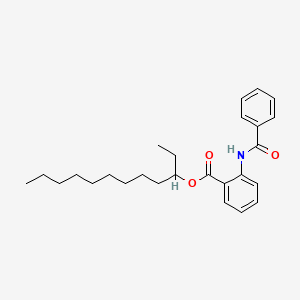
3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone family This compound is characterized by its unique structure, which includes a five-membered ring containing both nitrogen and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one can be achieved through several methods. One common approach involves the intramolecular cyclization of N-allylcarbamates using hypervalent iodine compounds . This process typically takes place in a hexafluoroisopropanol (HFIP) medium. Another method involves the recyclization of 3-(2-hydroxyethyl)-1-sulfonyluracils by the action of sodium hydride (NaH) at room temperature . The presence of a strong electron-withdrawing substituent in the starting heterocycle is crucial for effective conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction media can enhance the efficiency of the process. detailed industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the oxazolidinone ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Applications De Recherche Scientifique
3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It is used in the development of new materials and as a building block in the synthesis of complex organic molecules.
Mécanisme D'action
The mechanism of action of 3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, oxazolidinone derivatives inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit . This prevents the formation of the initiation complex, thereby blocking the translation process and inhibiting bacterial growth.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Benzyl-5-methylidene-1,3-oxazolidin-2-one
- 3-Benzyl-2-dimethylamino-5,5-dimethyl-1,3-oxazolidin-4-one
- N-Benzyl-5-methylidene-2-oxazolidinone
Uniqueness
3-Benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity
Propriétés
Formule moléculaire |
C13H15NO2 |
|---|---|
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
3-benzyl-5,5-dimethyl-4-methylidene-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H15NO2/c1-10-13(2,3)16-12(15)14(10)9-11-7-5-4-6-8-11/h4-8H,1,9H2,2-3H3 |
Clé InChI |
MWQIFUSXLCQPJT-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=C)N(C(=O)O1)CC2=CC=CC=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11559573.png)
![N'-[(E)-(2-hydroxy-3,5-diiodophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11559575.png)
![N-{(1E)-3-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-3-oxo-1-phenylprop-1-en-2-yl}-2-chlorobenzamide](/img/structure/B11559581.png)
![2-methoxy-4-[(E)-(2-{[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetyl}hydrazinylidene)methyl]phenyl benzoate](/img/structure/B11559582.png)
![3-Fluoro-N-({N'-[(E)-(3-hydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11559609.png)
![2-chloro-4,5-difluoro-N-[4-(pentyloxy)phenyl]benzamide](/img/structure/B11559615.png)
![2-[(4aR,5aS,9R,9aS,11bR)-9-hydroxy-9a,11b-dimethyltetradecahydro-1H-spiro[cyclopenta[1,2]phenanthro[8a,9-b]oxirene-2,2'-[1,3]dioxolan]-9-yl]-2-oxoethyl acetate](/img/structure/B11559616.png)
![3-({(E)-[4-(diethylamino)phenyl]methylidene}amino)benzoic acid](/img/structure/B11559617.png)

![2-oxo-N-[4-(pentyloxy)phenyl]-2-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}acetamide](/img/structure/B11559621.png)


![3-fluoro-N-{2-[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]phenyl}benzamide](/img/structure/B11559630.png)

